TAAR1 cAMP Agonist Potency: T2AM vs. T1AM, T0AM, T3AM, and T4AM in Rat and Mouse Receptors
In HEK293 cells stably expressing either rat TAAR1 (rTAAR1) or mouse TAAR1 (mTAAR1), T2AM (compound 24) activated cAMP accumulation with intermediate potency relative to the full thyronamine series. T1AM (compound 1) was the most potent agonist (rTAAR1 EC₅₀ = 14 nM; mTAAR1 EC₅₀ = 112 nM), followed by T2AM (rTAAR1 EC₅₀ = 56 nM; mTAAR1 EC₅₀ = 371 nM), then T3AM (rTAAR1 EC₅₀ = 87 nM; mTAAR1 EC₅₀ > 1000 nM), and T0AM (rTAAR1 EC₅₀ = 131 nM; mTAAR1 EC₅₀ ≈ 1000 nM). T4AM was essentially inactive at both receptors (EC₅₀ > 1000 nM). T2AM is thus approximately 4-fold less potent than T1AM at rTAAR1 and approximately 3.3-fold less potent at mTAAR1, but approximately 2.3-fold more potent than T0AM at rTAAR1 and approximately 2.7-fold more potent at mTAAR1 [1].
| Evidence Dimension | TAAR1 cAMP accumulation agonist potency |
|---|---|
| Target Compound Data | T2AM: rTAAR1 EC₅₀ = 56 nM; mTAAR1 EC₅₀ = 371 nM |
| Comparator Or Baseline | T1AM: rTAAR1 EC₅₀ = 14 nM, mTAAR1 EC₅₀ = 112 nM; T0AM: rTAAR1 EC₅₀ = 131 nM, mTAAR1 EC₅₀ ≈ 1000 nM; T3AM: rTAAR1 EC₅₀ = 87 nM, mTAAR1 EC₅₀ > 1000 nM; T4AM: rTAAR1 EC₅₀ > 1000 nM, mTAAR1 EC₅₀ > 1000 nM |
| Quantified Difference | T2AM is 4.0-fold less potent than T1AM at rTAAR1; 3.3-fold less potent at mTAAR1. T2AM is 2.3-fold more potent than T0AM at rTAAR1; 2.7-fold more potent at mTAAR1. |
| Conditions | HEK293 cells stably expressing rTAAR1 or mTAAR1; cAMP accumulation assay with IBMX phosphodiesterase inhibition; EC₅₀ calculated by Prism software; SEM < 0.1 log units in all cases |
Why This Matters
T2AM provides a defined intermediate potency reference point in the thyronamine SAR series, enabling dose-response calibration and receptor-subtype selectivity profiling that neither the maximally potent T1AM nor the weakly active T0AM can provide.
- [1] Hart ME, Suchland KL, Miyakawa M, et al. Trace Amine-Associated Receptor Agonists: Synthesis and Evaluation of Thyronamines and Related Analogues. J Med Chem. 2006;49(3):1101-1112. doi:10.1021/jm0505718 View Source
